2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)-
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Overview
Description
2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- is a synthetic organic compound that belongs to the class of propenoic acids This compound is characterized by the presence of a benzoylamino group and a nitro-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- typically involves the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group.
Introduction of the Nitro Group: The nitro group is introduced through nitration of a furan ring, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Propenoic Acid Backbone: The final step involves the formation of the propenoic acid backbone through a condensation reaction, often using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoylamino group can participate in substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the benzoylamino group may interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-thienyl)-, (Z)
- 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-pyridyl)-, (Z)
- 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-phenyl)-, (Z)
Uniqueness
2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- is unique due to the presence of the nitro-substituted furan ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents or ring structures.
Properties
CAS No. |
138579-64-3 |
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Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-benzamido-3-(5-nitrofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-13(9-4-2-1-3-5-9)15-11(14(18)19)8-10-6-7-12(22-10)16(20)21/h1-8H,(H,15,17)(H,18,19) |
InChI Key |
MAJFPKNPWVVVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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